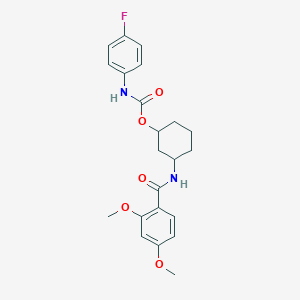
3-(2,4-Dimethoxybenzamido)cyclohexyl (4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxybenzamido)cyclohexyl (4-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C22H25FN2O5 and its molecular weight is 416.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymeric and Solid Lipid Nanoparticles for Agricultural Applications
Solid lipid nanoparticles and polymeric nanocapsules containing carbamate fungicides have shown promise in agriculture for the prevention and control of fungal diseases. These carrier systems offer advantages such as modified release profiles, reduced environmental toxicity, and enhanced stability, indicating potential for improved agricultural practices (Campos et al., 2015).
Catalysis and Organic Synthesis
Carbamate-monoprotected cyclohexa-1,2-diamines have been utilized as chiral organocatalysts for the addition of aryl ketones and acetone to nitroalkenes, demonstrating their utility in synthesizing enantioenriched compounds. This highlights the compound's relevance in advancing methodologies for asymmetric synthesis (Flores-Ferrándiz et al., 2015).
Material Science and Photophysics
Research on carbamoyl derivatives of photolabile benzoins, including those with dimethoxybenzoin structures, has revealed their utility in generating carbamate anions through photolysis. This process, along with the controlled liberation of amines, suggests applications in developing light-responsive materials and studying photophysical properties (Papageorgiou & Corrie, 1997).
Advanced Polymer Technologies
The synthesis and properties of aromatic polyamides containing the cyclohexane structure have been explored for their potential in creating high-performance materials. These polymers exhibit desirable characteristics such as solubility in polar aprotic solvents, and the ability to form transparent, flexible films, indicating their applications in various industrial and technological fields (Hsiao et al., 1999).
Photocatalysis
Donor-acceptor fluorophores, particularly those involving carbazolyl and dicyanobenzene structures, have been identified as effective organophotocatalysts for various organic reactions. Their application in photocatalytic transformations underscores their potential in facilitating environmentally friendly and energy-efficient synthetic processes (Shang et al., 2019).
Eigenschaften
IUPAC Name |
[3-[(2,4-dimethoxybenzoyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5/c1-28-17-10-11-19(20(13-17)29-2)21(26)24-16-4-3-5-18(12-16)30-22(27)25-15-8-6-14(23)7-9-15/h6-11,13,16,18H,3-5,12H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNALRCEUBFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-1-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one](/img/structure/B2753191.png)
![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)

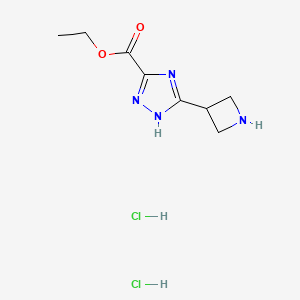

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)
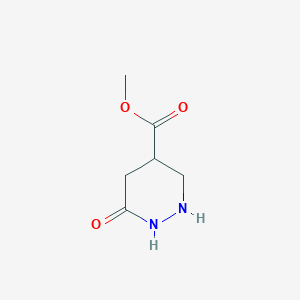
![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)
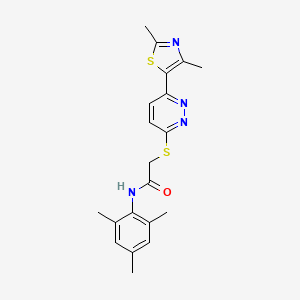

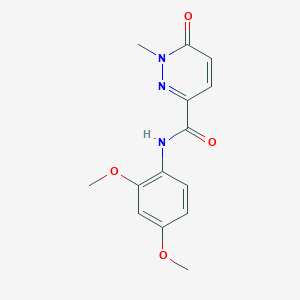
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2753210.png)
